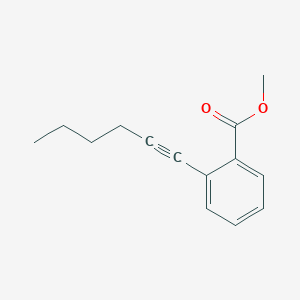

Methyl 2-(hex-1-yn-1-yl)benzoate

Description

Structural Classification within Alkynyl Benzoate Esters

Methyl 2-(hex-1-yn-1-yl)benzoate belongs to the class of organic compounds known as alkynyl benzoate esters. This classification is defined by the presence of two key functional groups:

An alkyne group: A carbon-carbon triple bond (-C≡C-), in this case, a hex-1-yn-1-yl group.

A benzoate ester group: A benzene (B151609) ring attached to a carboxyl group, which is further esterified with a methyl group (-COOCH₃).

The "ortho" designation in its common name, while not explicitly in the IUPAC name, is crucial as it indicates that the alkynyl and methyl ester substituents are on adjacent carbon atoms (positions 1 and 2) of the benzene ring. This specific substitution pattern is pivotal to its reactivity, particularly in intramolecular cyclization reactions.

Research Significance in Contemporary Chemical Synthesis

The research significance of this compound lies primarily in its role as a versatile substrate in transition metal-catalyzed reactions, most notably those involving gold catalysts. The ortho-alkynylaryl ester motif is a well-established precursor for the synthesis of various carbocyclic and heterocyclic frameworks.

Gold-Catalyzed Intramolecular Cyclization:

A significant area of research involving ortho-alkynylaryl esters is their participation in gold(I)-catalyzed intramolecular cyclization reactions. nih.govbeilstein-journals.org While specific studies focusing solely on this compound are not extensively detailed in publicly available literature, the general reactivity of this class of compounds is well-documented.

In these reactions, the gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack by the carbonyl oxygen of the ester group. This typically proceeds through a 6-endo-dig cyclization pathway to form a six-membered ring intermediate. researchgate.netresearchgate.net This intermediate can then undergo further transformations, leading to the formation of complex polycyclic systems. researchgate.netnih.gov The general mechanism is believed to involve the formation of a β-aryl gold-carbene species. nih.gov

Precursor to Isocoumarins and Polycyclic Aromatic Compounds:

Ortho-alkynylaryl esters, including this compound, are valuable precursors for the synthesis of isocoumarins and their derivatives. researchgate.net These compounds are a class of lactones with a wide range of biological activities. The synthesis often involves an intramolecular cyclization of the ortho-alkynyl ester.

Furthermore, the reactivity of this compound can be harnessed to construct complex polycyclic aromatic hydrocarbons (PAHs). nih.gov The strategic placement of the alkyne and ester groups allows for the annulation of additional rings onto the initial benzene ring through cascade reactions. researchgate.netnih.gov

Synthesis via Sonogashira Coupling:

The primary method for the synthesis of this compound and related compounds is the Sonogashira cross-coupling reaction. chemrxiv.orgchemrxiv.orgresearchgate.netmdpi.comrsc.org This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne (1-hexyne in this case) and an aryl halide (methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate).

A typical synthetic procedure involves the reaction of methyl 2-iodobenzoate with 1-hexyne (B1330390) in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, a copper(I) co-catalyst like copper(I) iodide, and a base, typically an amine such as triethylamine.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| Methyl 2-iodobenzoate | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | This compound |

This robust and high-yielding reaction provides a straightforward entry into this class of compounds, making them readily accessible for further synthetic exploration.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hex-1-ynylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16-2/h7-8,10-11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCQESPRPRKMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=CC=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy relies on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The precise frequency of absorption, known as the chemical shift (δ), is highly sensitive to the electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.

¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their neighboring protons.

In the ¹H NMR spectrum of Methyl 2-(hex-1-yn-1-yl)benzoate, distinct signals are expected for the aromatic protons, the methyl ester protons, and the protons of the hexynyl chain. The integration of these signals, representing the area under each peak, is proportional to the number of protons giving rise to that signal.

The aromatic region would typically show complex multiplets between δ 7.0 and 8.0 ppm, corresponding to the four protons on the benzene (B151609) ring. The methyl ester group (-OCH₃) would appear as a sharp singlet, typically around δ 3.9 ppm, integrating to three protons. The aliphatic protons of the hex-1-yn-1-yl group would be found in the upfield region of the spectrum. The triplet for the terminal methyl group (-CH₃) would be expected around δ 0.9 ppm, while the methylene (B1212753) groups (-CH₂-) would appear as multiplets between δ 1.4 and 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shift and Integration Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.9 | m | 1H | Aromatic H |

| ~7.5 | m | 1H | Aromatic H |

| ~7.3 | m | 2H | Aromatic H |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.4 | t | 2H | -C≡C-CH₂- |

| ~1.6 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.5 | m | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

Note: This is a predicted table. Actual experimental values may vary.

Spin-spin coupling, the interaction between neighboring non-equivalent protons, leads to the splitting of NMR signals into multiplets. The coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled protons and their dihedral angle.

For the hexynyl chain, the protons on the carbon adjacent to the alkyne (a triplet) would show coupling to the neighboring methylene protons. The subsequent methylene groups would exhibit more complex splitting patterns (multiplets) due to coupling with protons on adjacent carbons. The terminal methyl group would appear as a triplet, being coupled to the adjacent methylene group. The aromatic protons would display a complex pattern of doublets and triplets of doublets, characteristic of an ortho-substituted benzene ring. youtube.com

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

The ¹³C NMR spectrum of this compound would show distinct signals for each of the 14 unique carbon atoms. The carbonyl carbon of the ester group is typically found in the downfield region, around δ 167 ppm. The aromatic carbons would resonate between δ 120 and 135 ppm.

A key feature of the spectrum is the identification of the quaternary carbons and the alkyne carbons. The two quaternary carbons of the benzene ring (the one bearing the ester group and the one attached to the alkyne) would appear in the aromatic region. The two sp-hybridized carbons of the alkyne group are expected to resonate in the region of δ 75-105 ppm. rsc.org The carbons of the hexyl chain would appear in the upfield region of the spectrum, typically between δ 13 and 31 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167 | C=O |

| ~134 | Aromatic C |

| ~132 | Aromatic C |

| ~131 | Aromatic C |

| ~127 | Aromatic C |

| ~124 | Aromatic C (quaternary) |

| ~123 | Aromatic C (quaternary) |

| ~95 | -C≡C- |

| ~80 | -C≡C- |

| ~52 | -OCH₃ |

| ~31 | -CH₂- |

| ~22 | -CH₂- |

| ~19 | -CH₂- |

| ~14 | -CH₃ |

Note: This is a predicted table based on analogous structures. rsc.org Actual experimental values may vary.

While one-dimensional NMR provides a wealth of information, complex molecules often require two-dimensional NMR experiments for unambiguous structural assignment. These techniques correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons in the hexynyl chain and between neighboring protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. It is invaluable for assigning the carbon signals based on the more easily assigned proton signals. For example, the proton signal of the methyl ester at ~δ 3.9 ppm would show a correlation to the carbon signal at ~δ 52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the protons of the methyl ester would show a correlation to the carbonyl carbon, and the protons on the carbon adjacent to the alkyne would show correlations to both alkyne carbons.

The combined application of these 2D NMR techniques would allow for the complete and unambiguous assignment of all proton and carbon signals in this compound, providing a definitive elucidation of its chemical structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

X-ray Crystallography for Solid-State Structure Determination

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition and exact mass of a molecule. For this compound, which has a linear formula of C14H16O2, HRMS would provide a highly accurate mass measurement, confirming its molecular formula. sigmaaldrich.com In the analysis of similar compounds, HRMS has been used to identify the molecular ion peak, often as the [M+H]⁺ ion in the case of positive ion mode. mdpi.com The fragmentation pattern observed in the mass spectrum provides further structural information. For instance, in the mass spectrum of the related compound methyl benzoate, characteristic fragments are observed at m/z values of 105, 77, and 51, corresponding to the loss of specific parts of the molecule. massbank.eu This fragmentation data is invaluable for confirming the connectivity of atoms within the molecule.

Table 1: HRMS Data for Related Compounds

| Compound | Molecular Formula | Exact Mass | Observed Ion | Reference |

| Methyl benzoate | C8H8O2 | 136.05243 | [M]⁺ | massbank.eu |

| Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate | C22H23NO4 | Not specified | [M+H]⁺ | mdpi.com |

This table is for illustrative purposes based on related compounds, as specific HRMS fragmentation data for this compound was not found in the search results.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Alkyne and Carbonyl Stretches)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups: the alkyne and the ester (carbonyl) groups. The alkyne C≡C stretching vibration typically appears in the region of 2100-2260 cm⁻¹. The carbonyl (C=O) stretch of the ester group is a strong absorption that is typically found in the range of 1735-1750 cm⁻¹. docbrown.info

In the IR spectrum of the closely related methyl benzoate, the carbonyl group (C=O) is clearly distinguished. docbrown.info The spectra of other aromatic methyl esters show aromatic C-H vibrations above 3040 cm⁻¹ and methyl group vibrations below this value. researchgate.net The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex set of vibrations unique to the molecule, which can be used for identification. docbrown.info

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alkyne | C≡C | 2100-2260 |

| Ester (Carbonyl) | C=O | 1735-1750 |

| Aromatic | C-H | >3040 |

| Alkyl (Methyl) | C-H | <3040 |

This table presents typical ranges for the specified functional groups.

Mechanistic Investigations of Reactions Involving Methyl 2 Hex 1 Yn 1 Yl Benzoate Motifs

Reaction Pathway Elucidation and Intermediate Characterization

The most characteristic reaction of methyl 2-(hex-1-yn-1-yl)benzoate and related o-alkynylbenzoates is electrophilic cyclization to form isocoumarins or related heterocycles. acs.orgnih.gov The generally accepted mechanism for this transformation involves a stepwise process. nih.gov Initially, an electrophile (such as I₂, ICl, or PhSeCl) attacks the electron-rich carbon-carbon triple bond of the hexynyl group. acs.orgnih.gov This activation leads to the formation of a cationic intermediate, likely a vinyl cation or a bridged halonium/selenonium ion.

The ester's carbonyl oxygen then acts as an intramolecular nucleophile, attacking the electron-deficient center. nih.gov This key step results in the formation of a six-membered ring, yielding a cationic intermediate. Subsequent loss of the methyl group from the ester (demethylation) leads to the final, stable isocoumarin (B1212949) product. nih.gov

Proposed General Mechanism for Electrophilic Cyclization:

In addition to electrophilic cyclization, transition metal-catalyzed reactions offer alternative pathways. Gold-catalyzed cyclizations, for instance, are proposed to proceed through different intermediates. nih.govrsc.org In a cooperative photoredox/gold-catalyzed system, the reaction of an o-alkynylbenzoate with an arenediazonium salt is believed to involve a domino arylation/oxo-cyclization process to form 3,4-disubstituted isocoumarins. nih.govrsc.org Gold-catalyzed cycloisomerization of enynyl esters can proceed through the formation of a vinylgold carbene species, which can then undergo further reactions. nih.gov The characterization of these intermediates often relies on spectroscopic methods and computational studies, with some stable carbene complexes being isolated and analyzed by X-ray crystallography. escholarship.org

Kinetic Studies and Determination of Rate-Limiting Steps

While specific kinetic data for this compound is not extensively documented, studies on analogous systems provide valuable insights. In electrophilic cyclizations, a delicate balance between kinetic and thermodynamic control can be observed. escholarship.org For instance, in reactions involving boron trihalides, the formation of a haloborated alkyne can be the kinetic product, but this process can be reversible, allowing for a slower, thermodynamically favored electrophilic cyclization to become the ultimate pathway. escholarship.org

Factors that can influence the reaction kinetics include:

The nature and concentration of the electrophile or catalyst.

The nucleophilicity of the intramolecular trapping agent (the ester carbonyl).

The solvent environment.

The temperature of the reaction.

Regioselectivity and Stereoselectivity Control in Alkyne Transformations

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules from substrates like this compound. In electrophilic cyclizations, the regioselectivity of the initial attack on the alkyne is a key determinant of the final product structure. This is influenced by the polarization of the alkyne triple bond and the nature of the electrophile. nih.gov For an unsymmetrical alkyne, the electrophile will preferentially add to the more electron-rich carbon.

In the case of this compound, the two carbons of the alkyne are electronically distinct. The carbon attached to the benzene (B151609) ring is influenced by the ring's electronic properties, while the other carbon is attached to the butyl group. This inherent asymmetry can be exploited to achieve high regioselectivity.

Stereoselectivity often arises during the cyclization step. The attack of the carbonyl oxygen on the intermediate vinyl cation can, in principle, lead to different stereoisomers, although in many cases, a single diastereomer is predominantly formed due to the geometric constraints of the six-membered ring formation.

In gold-catalyzed reactions, the choice of ligand can be a powerful tool for controlling selectivity. For example, in the cycloisomerization of enynyl esters, an aniline-functionalized phosphine (B1218219) ligand was shown to enable complete regiocontrol in the deprotonation of a gold carbene intermediate, leading to the selective formation of the less stable cyclopentadienyl (B1206354) ester isomer. nih.gov

Influence of Solvent Systems on Reaction Mechanisms and Outcomes

The choice of solvent can have a profound impact on the reaction mechanism and the final products obtained from reactions involving this compound motifs. Solvents can influence reaction rates, selectivity, and even divert the reaction down entirely different pathways. nih.govrsc.org

For example, in the photocatalytic divergent cyclization of alkynyl aldehydes, switching the solvent from N,N-dimethylacetamide (DMA) to acetonitrile (B52724) (MeCN) resulted in a dramatic shift in the product distribution. nih.gov In DMA, cyclopentenones were formed via a DMA-assisted 1,2-hydrogen atom transfer (HAT) of an alkoxy radical. In contrast, in MeCN, dihydropyranols were the major products, formed through a β-C-C cleavage followed by a 6-endo radical cyclization. nih.gov This demonstrates that the solvent is not merely a passive medium but can actively participate in the reaction mechanism.

In gold-catalyzed cyclizations of alk-4-yn-1-ones, the solvent can also influence the reaction outcome. Different oxygen heterocycles can be obtained depending on the substitution pattern of the substrate and the solvent used. beilstein-journals.org Furthermore, ionic liquids have been shown to be highly suitable media for some gold-catalyzed cycloisomerizations, offering potential benefits in terms of catalyst recycling and sustainability. beilstein-journals.org

The table below summarizes the effect of solvent on the photocatalytic cyclization of an alkynyl aldehyde, illustrating the dramatic control solvent can exert.

| Solvent | Product(s) | Predominant Pathway |

| DMA | Cyclopentenone | DMA-assisted 1,2-HAT |

| MeCN | Dihydropyranol | β-C-C cleavage / 6-endo cyclization |

Data derived from studies on analogous alkynyl aldehydes. nih.gov

Examination of Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by a combination of electronic and steric effects. The electronic nature of the substituents on both the benzene ring and the alkyne can significantly alter the electron density of the reacting centers, thereby influencing the reaction rate and selectivity.

In competitive electrophilic cyclization reactions of diarylalkynes, the nucleophilicity of the competing functional groups and the polarization of the alkyne triple bond are the most critical factors determining the reaction's outcome. nih.gov For this compound, the electron-withdrawing nature of the methoxycarbonyl group deactivates the aromatic ring towards electrophilic attack but activates the carbonyl oxygen for nucleophilic attack during cyclization. The butyl group on the alkyne is an electron-donating group, which influences the polarization of the triple bond.

Steric effects also play a crucial role. The bulky butyl group can hinder the approach of reactants to one side of the alkyne, potentially leading to stereoselectivity. In some reactions, however, the impact of steric and electronic effects can be minimal. For instance, in the synthesis of 3-methylthio-substituted benzo[b]thiophenes from 2-alkynylthioanisoles, a variety of alkynes bearing terminal aryl, alkyl, vinyl, and silyl (B83357) groups were well-tolerated, suggesting a broad substrate scope with minimal influence from these effects. organic-chemistry.org Conversely, in homolytic amination reactions, both polar and steric effects have been shown to be significant. rsc.org

The following table outlines the expected influence of the key structural motifs in this compound on its reactivity.

| Structural Motif | Electronic Effect | Steric Effect |

| -COOCH₃ Group | Electron-withdrawing, deactivates the ring, activates the carbonyl O for nucleophilic attack. | Moderate steric hindrance at the ortho position. |

| -(CH₂)₃CH₃ Group | Electron-donating, polarizes the alkyne. | Significant steric bulk, can direct the approach of reagents. |

Computational Chemistry and Theoretical Studies on Methyl 2 Hex 1 Yn 1 Yl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in elucidating the fundamental properties of Methyl 2-(hex-1-yn-1-yl)benzoate.

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

DFT calculations are also a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, it is possible to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can be correlated with experimental data to confirm the structure of the compound and to assign specific resonances to individual atoms within the molecule. While experimental ¹³C NMR data exists for the closely related compound Methyl 2-(hept-1-yn-1-yl)benzoate, specific computational predictions for this compound would provide a more precise comparison. nih.gov

The following is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound based on DFT calculations, which would require specific computational studies to be performed for verification.

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~166 |

| Aromatic C-O | ~150 |

| Aromatic C-C≡C | ~132 |

| Aromatic CH | ~128-130 |

| Alkyne C-Ar | ~95 |

| Alkyne C-CH₂ | ~80 |

| Methoxy C | ~52 |

| Hexynyl CH₂ | ~18-31 |

| Hexynyl CH₃ | ~14 |

Note: This table is illustrative and based on general values for similar functional groups. Actual values would be derived from specific DFT calculations.

Theoretical calculations can map out the energy landscape of a chemical reaction, providing a detailed understanding of its mechanism. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to calculate the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction enthalpies.

Characterizing the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the kinetics of a reaction. Computational methods can determine the geometry of the transition state and confirm its nature by identifying a single imaginary vibrational frequency. For example, in the synthesis of this compound via a Sonogashira coupling, DFT could be used to model the catalytic cycle, identifying the rate-determining step and the role of the catalyst.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions)

To quantify the reactivity of this compound, various quantum chemical descriptors and reactivity indices can be calculated. Fukui functions, for instance, are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. The Fukui function is derived from the change in electron density when an electron is added to or removed from the molecule.

By analyzing the Fukui functions, one can identify which atoms in this compound are most susceptible to attack. For example, the carbonyl carbon would be expected to be an electrophilic site, while the alkyne carbons and specific positions on the aromatic ring could be nucleophilic or susceptible to radical addition depending on the reaction conditions. These theoretical predictions can guide the design of new reactions and the synthesis of novel derivatives.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying electronic properties, for larger systems or for exploring the conformational landscape over time, molecular mechanics (MM) and molecular dynamics (MD) simulations can be more appropriate. For a relatively flexible molecule like this compound, with its rotatable hexynyl chain, MM methods can be used to rapidly explore a wide range of possible conformations and identify low-energy conformers.

Reactivity and Transformation Studies of Methyl 2 Hex 1 Yn 1 Yl Benzoate

Electrophilic Additions to the Alkynyl Moiety

The electron-rich carbon-carbon triple bond in methyl 2-(hex-1-yn-1-yl)benzoate is susceptible to attack by various electrophiles. These reactions can proceed with high regio- and stereocontrol, providing access to a variety of functionalized olefinic products.

Hydrohalogenation Reactions

The addition of hydrogen halides (HX) across the alkyne can, in principle, yield four possible stereoisomeric vinyl halides. The regioselectivity of this addition is governed by the stability of the intermediate carbocation, following Markovnikov's rule, or can be directed to the anti-Markovnikov product under radical conditions. leah4sci.comlibretexts.org

Markovnikov Addition: In an electrophilic addition mechanism, the proton (H⁺) adds to the carbon of the alkyne that is less substituted, leading to the formation of a more stable secondary vinyl carbocation adjacent to the butyl group. Subsequent attack by the halide (X⁻) on this carbocation would predominantly yield the Z-isomer due to the stereoelectronics of the vinyl cation.

Anti-Markovnikov Addition: In the presence of radical initiators like peroxides, the addition of HBr proceeds via a radical mechanism. libretexts.orglibretexts.org The bromine radical adds to the less substituted carbon of the alkyne first, generating a more stable secondary vinyl radical. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product, with the potential to form both E and Z isomers. libretexts.org

| Reaction Condition | Major Product | Regioselectivity | Stereoselectivity |

| HBr | Methyl 2-((Z)-2-bromohex-1-en-1-yl)benzoate | Markovnikov | Z-isomer favored |

| HBr, Peroxides | Methyl 2-((E/Z)-1-bromohex-1-en-1-yl)benzoate | Anti-Markovnikov | Mixture of E/Z isomers |

Electrophilic Cyclization Reactions

The proximity of the ester group to the alkyne allows for intramolecular electrophilic cyclization reactions, leading to the formation of heterocyclic compounds such as isocoumarins. For instance, the reaction of a similar compound, methyl 2-(phenylethynyl)benzoate, with ethyl acrylate (B77674) in the presence of zinc triflate as a catalyst results in a cascade reaction. niscpr.res.in This process involves an initial intramolecular cyclization followed by an olefin addition to afford isocoumarin (B1212949) derivatives in good yields. niscpr.res.in This suggests that this compound could undergo analogous transformations.

The proposed mechanism involves the activation of the alkyne by the Lewis acid (zinc triflate), which facilitates the intramolecular nucleophilic attack by the ester's carbonyl oxygen. This 6-endo-dig cyclization forms a vinyl cation intermediate, which is then trapped by the olefin to generate the final isocoumarin product. niscpr.res.in

Functional Group Interconversions of the Benzoate Ester

The methyl ester group of the molecule can be readily transformed into other functional groups, enhancing its synthetic utility.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(hex-1-yn-1-yl)benzoic acid, under either acidic or basic conditions. beilstein-journals.orgrsc.org Basic hydrolysis is typically achieved using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup.

Reduction: The ester can be reduced to the corresponding primary alcohol, (2-(hex-1-yn-1-yl)phenyl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. numberanalytics.comlumenlearning.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. numberanalytics.comlumenlearning.com It is important to note that LiAlH₄ can also reduce the alkyne, although this usually requires harsher conditions. youtube.comnih.gov

Amidation: The methyl ester can be converted to an amide by reacting it with an amine. youtube.comorganic-chemistry.org This reaction, known as aminolysis, can be catalyzed by certain Lewis acids or may require heating. organic-chemistry.org The choice of amine allows for the introduction of various substituents, leading to a diverse library of amides.

| Reaction | Reagents | Product |

| Hydrolysis | NaOH, H₂O then H₃O⁺ | 2-(Hex-1-yn-1-yl)benzoic acid |

| Reduction | LiAlH₄, Et₂O | (2-(Hex-1-yn-1-yl)phenyl)methanol |

| Amidation | RNH₂, Heat or Catalyst | N-alkyl-2-(hex-1-yn-1-yl)benzamide |

Radical Reactions and Associated Mechanisms

The alkynyl moiety of this compound can participate in radical addition and cyclization reactions.

Intermolecular Radical Addition: The addition of radicals to the triple bond can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or peroxides. beilstein-journals.org For instance, the radical addition of thiols or other radical precursors can lead to the formation of vinyl sulfides or other functionalized alkenes. The regioselectivity of the addition is determined by the stability of the resulting vinyl radical intermediate.

Intramolecular Radical Cyclization: The presence of the aromatic ring allows for intramolecular radical cyclization. A vinyl radical, generated by the addition of a radical to the alkyne, can attack the ortho position of the benzene (B151609) ring. This type of cyclization can lead to the formation of polycyclic aromatic compounds. Studies on related systems, such as the free-radical cyclization of 4-(2-bromophenyl)pyrrole, demonstrate the feasibility of such transformations. beilstein-journals.org The efficiency of these cyclizations can be influenced by the choice of radical initiator and reaction conditions. beilstein-journals.orgbohrium.com

Derivatization to More Complex Organic Molecules

This compound serves as a versatile precursor for the synthesis of more complex and medicinally relevant heterocyclic and polycyclic aromatic compounds.

Synthesis of Isocoumarins: As mentioned in section 6.1.2, electrophilic cyclization is a direct route to isocoumarins. These compounds are known to exhibit a wide range of biological activities. nih.gov The zinc-triflate-catalyzed reaction of methyl 2-(phenylethynyl)benzoate with ethyl acrylate provides a template for synthesizing substituted isocoumarins from this compound. niscpr.res.in

Synthesis of Naphthalenes: The compound can be a key starting material for the synthesis of substituted naphthalenes. For example, a domino reaction of Morita–Baylis–Hillman acetates with active methylene (B1212753) compounds can yield highly substituted naphthalenes. nih.gov While not a direct derivatization, this highlights the utility of the core structure in building complex aromatic systems. The synthesis of naphthalenes has also been achieved through the reaction of α-chloronaphthalene with boronic acids in the presence of a palladium catalyst. nih.gov

Synthesis of Isoquinolones: Isoquinolones are another important class of nitrogen-containing heterocycles with significant biological properties. organic-chemistry.orgnih.gov The synthesis of isoquinolone derivatives can be achieved through various methods, including the reaction of 2-halobenzonitriles with ketones followed by a copper-catalyzed cyclization. nih.gov While this is not a direct transformation of this compound, the corresponding nitrile could be prepared from the ester, opening up a pathway to isoquinolones.

| Product Class | Synthetic Strategy | Key Reagents/Catalysts |

| Isocoumarins | Electrophilic Cyclization/Olefin Addition | Zn(OTf)₂, Ethyl Acrylate |

| Naphthalenes | Domino Reaction | Morita–Baylis–Hillman Acetates, K₂CO₃ |

| Isoquinolones | SNAr and Cyclization of corresponding nitrile | Ketones, KOtBu, Cu(OAc)₂ |

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecule Construction

This compound serves as a foundational element for creating more intricate molecular structures through a variety of chemical transformations.

Methyl 2-(hex-1-yn-1-yl)benzoate belongs to a class of compounds known as methyl 2-alkynylbenzoates, which are widely recognized as precursors for a range of heterocyclic structures. The reactivity of the ortho-alkynyl ester moiety allows for intramolecular cyclization reactions, which are efficient methods for constructing ring systems. These reactions often proceed through the activation of the triple bond by an electrophilic species, followed by a nucleophilic attack from the ester's oxygen atom.

Research has shown that this class of compounds can undergo metal-catalyzed cyclizations to yield important heterocyclic cores. For example, the use of copper(II) halides can promote the halocyclization of methyl 2-alkynylbenzoates to produce isocoumarins, which are a class of lactones. mdpi.comresearchgate.net Similarly, iron(III) chloride has been successfully used to catalyze the cyclizative coupling of 2-alkynylbenzoates with alcohols, providing a rapid route to polycyclic isocoumarins and phthalides. researchgate.net These methodologies highlight how the fundamental structure of this compound is primed for conversion into diverse and valuable heterocyclic systems. unical.it The general strategies for these transformations are outlined in the table below.

| Catalyst System | Reactant Class | Resulting Heterocycle |

| Cupric Halides | Methyl 2-Alkynylbenzoates | Isocoumarins |

| FeCl₃ with Alcohols | Methyl 2-Alkynylbenzoates | Polycyclic Isocoumarins & Phthalides |

The utility of this compound extends to its role as a documented intermediate in the multi-step synthesis of natural product derivatives. Specifically, it is used in the synthetic pathway to produce Apigenin 5-O-β-D-Glucuronide.

This target molecule is a metabolite of Apigenin, a naturally occurring bioflavonoid compound found widely in dietary plants, including fruits and vegetables. nih.gov Apigenin itself is a trihydroxyflavone known for its potential as an antineoplastic agent and other biological activities. nih.gov The synthesis of its metabolites is crucial for studying how the parent compound is processed in biological systems, its stability, and its ultimate bioavailability. nih.gov The use of this compound as a starting material in this context underscores its importance in providing access to complex and biologically relevant molecules that are otherwise difficult to obtain from natural sources in large quantities.

Potential in Functional Materials Research (e.g., advanced materials with unique properties)

The structure of this compound, containing a phenylene-ethynylene unit, is a motif commonly found in functional organic materials. This structural class is known for its applications in areas such as conjugated polymers and organic light-emitting diodes (OLEDs) due to its rigid, planar nature which facilitates electronic conjugation.

While the phenylene-ethynylene backbone is a key component in many advanced materials, specific research detailing the direct application or polymerization of this compound into functional materials is not extensively reported in the reviewed scientific literature. However, its status as a bifunctional molecule—possessing a reactive alkyne for polymerization or cross-coupling reactions and an ester group that can be modified to tune solubility or other properties—suggests its potential as a monomer or key intermediate for the synthesis of novel polymers and other advanced materials with unique optical or electronic characteristics.

Future Research Directions and Emerging Paradigms for Methyl 2 Hex 1 Yn 1 Yl Benzoate

The continued exploration of unique molecular scaffolds is a cornerstone of chemical innovation. Methyl 2-(hex-1-yn-1-yl)benzoate, a compound featuring an ortho-alkynyl benzoic acid ester motif, stands as a versatile building block with significant untapped potential. While it serves as a known intermediate in the synthesis of bioactive compounds, its full reactive capabilities and applications are yet to be realized. chemicalbook.com Future research is poised to unlock new dimensions of its chemistry, driven by paradigms of sustainability, efficiency, and deep mechanistic understanding. This article outlines key future research directions that promise to expand the utility and understanding of this valuable chemical entity.

Q & A

Basic Question

- ¹H NMR : Identifies the methyl ester (δ 3.8–3.9 ppm) and alkyne proton (δ 2.1–2.3 ppm). Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with high mass accuracy (<5 ppm error) .

- FT-IR : Detects ester carbonyl (C=O, ~1720 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches.

How can researchers resolve discrepancies between theoretical and experimental NMR chemical shift values for this compound derivatives?

Advanced Question

Discrepancies may arise from solvent effects, tautomerism, or impurities. Methodological approaches:

- Solvent variation : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- Computational validation : Use density functional theory (DFT) to simulate NMR shifts (e.g., Gaussian or ORCA software) .

What crystallographic refinement strategies in SHELXL are suitable for resolving structural ambiguities in alkynyl-substituted benzoate esters?

Advanced Question

For X-ray crystallography:

- Twin refinement : Use

TWINcommands if twinning is detected (common in esters with flexible substituents) . - Disorder modeling : Apply

PARTandAFIXconstraints for disordered alkyne or methyl groups. - Hydrogen placement : Use

HFIXfor idealized H-atom positions or refine withSADIrestraints . - Validation : Check R-factor convergence (<5%) and validate via PLATON or CCDC tools .

How should researchers design stability studies to evaluate decomposition pathways of this compound under various storage conditions?

Advanced Question

- Accelerated degradation : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) for 4–8 weeks .

- Analytical monitoring : Use HPLC/LC-MS to track degradation products (e.g., benzoic acid or alkyne oxidation byproducts).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .

What experimental approaches can investigate the electronic effects of the hex-1-yn-1-yl substituent on the aromatic ring?

Advanced Question

- Hammett analysis : Compare substituent constants (σ) using reaction rates of derivatives in electrophilic substitution .

- Spectroscopic probes : UV-vis spectroscopy to assess conjugation effects (e.g., λmax shifts in π→π* transitions) .

- DFT calculations : Map electron density via Mulliken charges or electrostatic potential surfaces (e.g., using Gaussian) .

How can conflicting mass spectrometry data (e.g., unexpected adducts or fragments) be interpreted for this compound?

Advanced Question

- Adduct identification : Use isotopic patterns to distinguish [M+Na]⁺ (m/z +22) vs. [M+K]⁺ (m/z +38).

- MS/MS fragmentation : Compare with libraries (e.g., NIST) or synthesize analogues to confirm cleavage pathways.

- High-resolution validation : Rule out isobaric interferences via exact mass (<3 ppm error) .

Tables for Reference

| Key Spectral Data for Methyl Benzoate Derivatives |

|---|

| Functional Group |

| Methyl ester (COOCH₃) |

| Alkyne proton (C≡CH) |

| Aromatic protons |

| Crystallographic Parameters |

|---|

| Software |

| Refinement Strategy |

| Typical R-factor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.